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Protein kinase inhibitors 1 hydrochlorid

HIPK2 Kinase Assay IC50

HIPK2 research has been hindered by non-selective probes-SB203580 shows negligible HIPK2 activity (IC50 >40 µM) and staurosporine lacks target specificity. Protein Kinase Inhibitor 1 HCl (A64/CVM-6-139-1) is an ATP-competitive HIPK2 inhibitor with Kd=9.5 nM, IC50=74 nM, and a selectivity fingerprint validated across >350 kinases (S(10)=0.16). • HIPK2 Kd=9.5 nM; cellular EC50=401 nM in ALS motor neuron models • No Cdk1 inhibition (IC50 >10 µM); defined off-target profile • ≥98% purity; aqueous solubility 9.09 mg/mL for HTS-ready formulation • Ships ambient; research-use-only, not for human use

Molecular Formula C18H18ClN5O3S
Molecular Weight 419.9 g/mol
Cat. No. B11933013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein kinase inhibitors 1 hydrochlorid
Molecular FormulaC18H18ClN5O3S
Molecular Weight419.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4.Cl
InChIInChI=1S/C18H17N5O3S.ClH/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23;/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26);1H/b14-8-;
InChIKeyPSLSZGRUEDWPNC-ZXDBEMHSSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protein Kinase Inhibitors 1 HCl (A64): Selective HIPK2 Chemical Probe


Protein kinase inhibitors 1 hydrochloride, also known as compound A64 or CVM-6-139-1, is a small-molecule ATP-competitive inhibitor that targets homeodomain-interacting protein kinase 2 (HIPK2), a serine/threonine kinase implicated in DNA damage response, apoptosis, and neurodegenerative signaling [1]. It demonstrates high binding affinity for HIPK2 (Kd = 9.5 nM) and inhibits its enzymatic activity with an IC50 of 74 nM [2]. The compound exhibits a defined kinase selectivity profile across a panel of >350 kinases, with additional activity against DYRK, PIM, and CLK family members [1]. As a chemical probe, A64 enables dissection of HIPK2-dependent pathways and serves as a reference compound in kinase inhibitor screening and assay development .

Workflow
HIPK2 inhibition assays
Selectivity
>350 kinase panel reviewed
Use Context
HIPK2-dependent pathway dissection

Why Generic Inhibitors Cannot Replace A64 in HIPK2 Studies


HIPK2 research has long been constrained by the lack of selective chemical probes. Historically, investigators resorted to p38 MAPK inhibitor SB203580 as a purported HIPK2 inhibitor, yet recent quantitative assessments demonstrate its efficacy is negligible (IC50 >40 µM) [1]. Broad-spectrum kinase inhibitors such as staurosporine lack the target specificity required to attribute functional effects to HIPK2 inhibition [2]. Even structurally related inhibitors from the same chemical series (e.g., furan-thiazolidinediones) display distinct selectivity fingerprints, with A64 uniquely positioned as the tool compound for HIPK2 among the 118 compounds profiled [1]. Consequently, substituting A64 with another kinase inhibitor—even one with overlapping target space—risks confounding experimental interpretation and invalidating conclusions about HIPK2-specific biology.

SB203580 Reported negligible HIPK2 inhibition; historical use may confound data interpretation.
Pan-kinase Broad-spectrum inhibitors (e.g., staurosporine) lack target specificity for HIPK2 attribution.
Scaffold analogs Same-series furan-thiazolidinediones (e.g., A47) show distinct PIM vs. HIPK2 selectivity.

Quantitative Differentiation of A64 from Closest Analogs


HIPK2 Inhibition Potency Compared to TBID and SB203580

Protein kinase inhibitors 1 hydrochloride (A64) inhibits HIPK2 with an IC50 of 74 nM [1]. In contrast, the alternative HIPK2 inhibitor TBID exhibits an IC50 of 0.33 µM (330 nM) [2], representing a 4.5-fold potency advantage for A64. The historically misused HIPK2 tool SB203580 shows negligible inhibition (IC50 >40 µM) [2], underscoring the unsuitability of generic kinase inhibitors for HIPK2 studies.

HIPK2 Inhibition
Reported
A64 IC₅₀ 74 nM
TBID 330 nM
SB203580 >40,000 nM
Reported potency ranking supports HIPK2 assay context.
Cross-study comparison; review assay ATP concentration.
HIPK2 Kinase Assay IC50

Kinase Selectivity Profile vs. Analog A47

Within the same furan-thiazolidinedione scaffold series, A64 (HIPK2-targeted) and A47 (PIM1/2/3-targeted) display divergent selectivity profiles. A64 binds HIPK2 with Kd = 9.5 nM, while A47 binds PIM1/2/3 with Kds of 40, 23, and 13 nM respectively [1]. The selectivity score S(10)—the fraction of kinases bound with Kd < 100 nM—is 0.16 for A64, indicating that approximately 16% of tested kinases are engaged with high affinity, compared to 0.21 for A47 [1]. This quantitative difference in selectivity landscape confirms that even structurally similar compounds from the same series cannot be interchangeably used for HIPK2-specific investigations.

Kinase Selectivity
Head-to-head
A64 HIPK2 Kd 9.5 nM, S(10) 0.16
A47 PIM1/2/3 Kd 40/23/13 nM, S(10) 0.21
Distinct selectivity fingerprint supports HIPK2 pathway attribution.
KINOMEscan® assay against 353 kinases.
Kinase Selectivity Kd S(10) Score

CDK1 Selectivity Advantage

Protein kinase inhibitors 1 hydrochloride (A64) exhibits minimal activity against cyclin-dependent kinase 1 (Cdk1), with an IC50 >10 µM . This represents a selectivity window of >135-fold relative to its HIPK2 IC50 of 74 nM . In contrast, many ATP-competitive kinase inhibitors, including broad-spectrum tool compounds like staurosporine, potently inhibit Cdk1 and thereby perturb cell cycle progression independently of the intended target [1]. The lack of Cdk1 activity in A64 eliminates a major source of phenotypic confounding in cell-based assays, particularly those involving proliferation or cell cycle readouts.

CDK1 Selectivity
Reported
A64 Cdk1 IC₅₀ >10 µM (>135-fold selective)
Staurosporine Cdk1 IC₅₀ ~2–7 nM
Absence of Cdk1 inhibition supports cell cycle endpoint studies.
Contrasts with non-selective kinase inhibitors.
CDK1 Selectivity Counter-screen

Cellular Rescue of ER Stress-Induced Cell Death

In HEK293 cells, A64 blocks tunicamycin-induced HIPK2 phosphorylation on S359/T360 and downstream JNK activation, translating to attenuation of ER stress-induced cell death with an EC50 of 401 nM [1]. This cellular potency correlates with its biochemical IC50 (74 nM) and confirms cell permeability. The compound also protects primary rat motor neurons from death induced by mutant SOD1G93A or TDP-43 expression [2]. In contrast, TBID, despite being a selective HIPK2 inhibitor in biochemical assays, exhibits an in-cell IC50 of approximately 50 µM—two orders of magnitude higher than its in vitro potency—indicating limited cellular utility [3].

Cellular ER Stress Rescue
Reported
A64 EC₅₀ 401 nM (HEK293)
TBID in-cell ~50 µM
Supports cellular HIPK2 target-engagement context.
Tunicamycin-induced ER stress model.
Cellular Assay ER Stress Neurodegeneration

Aqueous Solubility Advantage

The hydrochloride salt form of protein kinase inhibitors 1 provides aqueous solubility of 9.09 mg/mL (21.65 mM) in water, and 8.33 mg/mL (19.84 mM) in DMSO . This favorable solubility profile contrasts with many hydrophobic kinase inhibitors that require high DMSO concentrations or specialized solubilization agents, which can introduce vehicle-related cytotoxicity or interfere with assay readouts [1]. For example, the related furan-thiazolidinedione analog A47 exhibits lower aqueous solubility (data not shown), limiting its utility in aqueous-based assay formats.

Aqueous Solubility
Class-level
9.09 mg/mL in water (HCl salt)
Reported solubility profile may support low-DMSO assay formats.
Verify solubility in specific assay buffer.
Solubility Formulation Cell Culture

Predictable Biochemical-Cellular Potency Translation

A64 exhibits a consistent relationship between biochemical and cellular potency: HIPK2 IC50 = 74 nM (enzymatic) versus cellular EC50 = 401 nM for ER stress rescue [1][2]. This ~5.4-fold shift is attributable to typical factors such as cell permeability and intracellular ATP competition. In contrast, TBID shows a >150-fold drop in cellular activity (IC50 = 0.33 µM biochemical vs. ~50 µM cellular) [3], indicating poor cellular penetration or rapid metabolism. The predictable translational window of A64 allows researchers to rationally select working concentrations for cell-based experiments with confidence that target engagement will occur.

Biochemical-Cellular Translation
Reported
A64 5.4-fold shift (74 nM → 401 nM)
TBID >150-fold shift (330 nM → ~50 µM)
Predictable potency shift supports experimental design.
Cell permeability and ATP competition factors.
Cellular Potency Biochemical Potency PK/PD

A64 Application Scenarios


HIPK2 Signaling in Neurodegeneration Models

A64 is validated in primary rat motor neurons and HEK293 cells to block HIPK2 phosphorylation and downstream JNK activation, attenuating ER stress-induced and TDP-43/SOD1 mutant-driven cell death [1]. Its cellular EC50 of 401 nM enables reproducible functional rescue in disease-relevant models of amyotrophic lateral sclerosis (ALS). Researchers investigating HIPK2's role in neurodegeneration should prioritize A64 over alternative HIPK2 inhibitors like TBID, which shows negligible cellular activity (~50 µM) [2].

Kinase Selectivity Profiling and Counter-Screening

With a well-characterized selectivity fingerprint across >350 kinases (S(10) = 0.16, Kd data available for 14 off-targets including DYRK1A, PIM3, CSNK2A2) [1], A64 serves as a benchmark tool in kinase inhibitor screening campaigns. Its defined off-target profile allows researchers to distinguish HIPK2-mediated effects from confounding kinase activities. The absence of Cdk1 inhibition (IC50 >10 µM) makes it particularly suitable for assays involving cell cycle endpoints [2].

Aqueous Solubility-Enabled Assay Development

A64's hydrochloride salt form provides aqueous solubility of 9.09 mg/mL [1], facilitating preparation of concentrated stock solutions without exceeding 1% DMSO in final assay buffers. This property is advantageous for high-throughput screening (HTS) campaigns, microfluidic kinase assays, and any application where minimizing organic solvent carryover is critical for data quality. The compound's solubility in both water and DMSO offers formulation flexibility for diverse assay platforms.

Dissecting HIPK2 and DYRK Kinase Functions

A64 binds HIPK2 (Kd = 9.5 nM) and also engages DYRK1A (Kd = 8.8 nM, IC50 = 19 nM) and DYRK1B (IC50 = 62 nM) [1]. In experimental systems where DYRK family inhibition is a confounding variable, researchers must pair A64 with a DYRK-selective inhibitor (e.g., harmine) to deconvolute phenotype contributions. This dual-target profile positions A64 as a component of chemical genetic strategies to parse overlapping kinase signaling networks, rather than as a standalone single-target probe.

Application
Selection Property
Validation Focus
Neurodegeneration model studies
HIPK2 phosphorylation and JNK endpoint modulation
pS359/T360 HIPK2, JNK activation readouts in neuron/HEK293 models
Kinase selectivity profiling
Characterized selectivity across >350 kinases
Off-target kinase review; Cdk1 counter-screen
Aqueous solubility-enabled assays
High aqueous solubility (HCl salt) compatible with low DMSO protocols
Formulation flexibility and vehicle interference minimization
HIPK2/DYRK pathway deconvolution
Dual HIPK2/DYRK engagement profile
Orthogonal DYRK inhibitor pairing for target attribution

Technical Documentation Hub

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16 linked technical documents
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